molecular formula C15H12BrNO2 B3249503 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione CAS No. 194719-56-7

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B3249503
CAS No.: 194719-56-7
M. Wt: 318.16 g/mol
InChI Key: LCORWFHTBUGGCQ-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione (CAS 194719-56-7) is a versatile naphthalimide-based building block of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C 15 H 12 BrNO 2 and a molecular weight of 318.16 g/mol, this compound serves as a crucial precursor for the synthesis of various aromatic imide-polyamine conjugates . The reactive bromopropyl side chain facilitates further alkylation, enabling the conjugation of the naphthalimide pharmacophore to diverse amine and polyamine motifs . The benzo[de]isoquinoline-1,3-dione (naphthalimide) core is a recognized scaffold in the development of DNA-intercalating agents . Researchers utilize this brominated intermediate to create novel compounds that induce tumor cell apoptosis via ROS-mediated mitochondrial pathways . These conjugates have demonstrated potent in vitro and in vivo abilities to inhibit tumor cell proliferation and prevent cancer metastasis, showing promise as more selective and efficacious cytotoxic agents . Beyond oncology, derivatives of the benzo[de]isoquinoline-1,3-dione scaffold have also been explored for their antimicrobial properties, showing activity against a range of aerobic and anaerobic bacterial strains . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromopropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-8-3-9-17-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(17)19/h1-2,4-7H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCORWFHTBUGGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromopropyl Benzo De Isoquinoline 1,3 Dione

Established Synthetic Routes to N-Alkylated Benzo[de]isoquinoline-1,3-diones

The construction of N-alkylated benzo[de]isoquinoline-1,3-diones can be achieved through direct alkylation of the pre-formed imide or through one-pot and multistep protocols that build the heterocyclic system and introduce the alkyl chain in a sequential or concerted manner.

Alkylation of Benzo[de]isoquinoline-1,3-dione or its Precursors with 1,3-Dibromopropane (B121459)

A primary and widely utilized method for the synthesis of 2-(3-bromopropyl)benzo[de]isoquinoline-1,3-dione involves the direct N-alkylation of 1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as 1,8-naphthalimide (B145957). This reaction is typically a nucleophilic substitution where the nitrogen atom of the imide attacks one of the electrophilic carbon atoms of 1,3-dibromopropane.

The general procedure involves reacting 1H-benzo[de]isoquinoline-1,3(2H)-dione with an excess of 1,3-dibromopropane in the presence of a base. Anhydrous potassium carbonate is a commonly used base, which acts as a proton scavenger, facilitating the deprotonation of the imide nitrogen and enhancing its nucleophilicity. The reaction is often carried out in a polar aprotic solvent, such as acetonitrile (B52724), under reflux conditions to ensure a sufficient reaction rate. A notable yield of 89.6% has been reported for this specific transformation, highlighting its efficiency. e-journals.in

The precursor, 1H-benzo[de]isoquinoline-1,3(2H)-dione, is readily synthesized from 1,8-naphthalic anhydride (B1165640) by treatment with an ammonia (B1221849) solution at elevated temperatures. e-journals.in This two-step sequence provides a reliable and high-yielding pathway to the target compound.

Alkylation of 1H-Benzo[de]isoquinoline-1,3(2H)-dione with 1,3-Dibromopropane
Reactant 1Reactant 2BaseSolventConditionsYield (%)Reference
1H-Benzo[de]isoquinoline-1,3(2H)-dione1,3-DibromopropaneAnhydrous K₂CO₃AcetonitrileReflux, 12 h89.6 e-journals.in

One-Pot and Multistep Synthetic Protocols for N-Alkylated Benzo[de]isoquinoline-1,3-diones

Multistep protocols often involve the initial synthesis of a substituted 1,8-naphthalic anhydride, which is then condensed with a suitable amine to form the desired N-alkylated imide. For example, 4-halo-substituted 1,8-naphthalic anhydrides can be reacted with primary amines to yield N-substituted 4-halo-naphthalimides. rsc.orgnih.govgoogle.com This approach allows for the introduction of various functional groups onto the naphthalene (B1677914) ring prior to the formation of the imide. The synthesis of N-substituted 1,8-naphthalimides is generally achieved by reacting 1,8-naphthalic anhydride with the corresponding amine in a suitable solvent, with ethanol (B145695) being a common choice. rsc.org

Optimization of Reaction Conditions and Efficiency

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Key parameters that influence the outcome of the N-alkylation reaction include the choice of catalytic system, solvent, and temperature.

Influence of Catalytic Systems on N-Alkylation Yield and Selectivity

The N-alkylation of imides such as 1,8-naphthalimide can be significantly enhanced by the use of catalytic systems. Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation. PTC facilitates the transfer of the deprotonated imide anion from the solid or aqueous phase to the organic phase, where it can react with the alkylating agent.

Common phase-transfer catalysts for N-alkylation reactions include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium tetrafluoroborate (B81430) (TBATFB). researchgate.net These catalysts have been shown to be highly effective, even under solvent-free conditions, which offers a more environmentally friendly approach. researchgate.net Basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), have also been employed as catalysts for the N-alkylation of phthalimide, providing a convenient and efficient protocol. colab.wsresearchgate.net The use of such catalytic systems can lead to higher yields, reduced reaction times, and milder reaction conditions compared to uncatalyzed methods.

Catalytic Systems for N-Alkylation of Imides
Catalyst TypeExample CatalystKey AdvantagesReference
Phase-Transfer CatalystTetrabutylammonium bromide (TBAB)High catalytic effect, enables solvent-free conditions researchgate.net
Phase-Transfer CatalystTetrabutylammonium tetrafluoroborate (TBATFB)High catalytic effect, enables solvent-free conditions researchgate.net
Basic Ionic Liquid1-Butyl-3-methyl imidazolium hydroxide ([Bmim]OH)High catalytic activity, convenient and efficient protocol colab.wsresearchgate.net

Solvent Effects and Temperature Control in N-Alkylation Reactions

The choice of solvent plays a critical role in the N-alkylation of 1,8-naphthalimide. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the imide anion, thus maintaining its nucleophilicity. Commonly used solvents for the synthesis of N-alkylated naphthalimides include acetonitrile, dimethylformamide (DMF), ethanol, and 1,4-dioxane. e-journals.inrsc.orgnih.gov The selection of the optimal solvent can depend on the specific reactants and the reaction temperature.

Temperature control is also essential for achieving high yields and minimizing side reactions. Most N-alkylation reactions of 1,8-naphthalimide are carried out at elevated temperatures, often under reflux conditions, to ensure a reasonable reaction rate. For example, the synthesis of this compound is typically performed by refluxing the reaction mixture in acetonitrile for 12 hours. e-journals.in However, the optimal temperature may vary depending on the reactivity of the alkylating agent and the stability of the product. Careful control of the temperature can help to prevent the formation of byproducts, such as those arising from the elimination of HBr from the product.

Exploration of Alternative Synthetic Pathways to the Benzo[de]isoquinoline-1,3-dione Core

Beyond the direct modification of pre-existing benzo[de]isoquinoline-1,3-dione, alternative synthetic pathways focus on the construction of the core heterocyclic structure itself. These methods provide access to a wider range of substituted derivatives that may not be accessible through other routes.

A fundamental approach to the benzo[de]isoquinoline-1,3-dione core begins with the oxidation of acenaphthene. nih.govclausiuspress.com Acenaphthene can be oxidized using various reagents, such as sodium dichromate in glacial acetic acid, to yield 1,8-naphthalic anhydride. nih.gov This anhydride is the direct precursor to 1,8-naphthalimide and its derivatives. rsc.org The 1,8-naphthalic anhydride can then be reacted with ammonia or primary amines to form the corresponding imide. e-journals.inrsc.org

For the synthesis of the broader isoquinoline (B145761) skeleton, the Pomeranz–Fritsch reaction is a classical and valuable method. organicreactions.orgthermofisher.comwikipedia.orgacs.orgresearchgate.net This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system. While not a direct route to the dione, it represents a powerful tool for constructing the fundamental isoquinoline framework, which could then be further functionalized.

More contemporary methods for the synthesis of isoquinoline and benzo(iso)quinoline derivatives include palladium-catalyzed cross-coupling reactions followed by cyclization, which offer a high degree of control over the substitution pattern of the final product. nih.gov

Chemical Reactivity and Derivatization of 2 3 Bromopropyl Benzo De Isoquinoline 1,3 Dione

Reactivity of the N-Alkyl Bromide Moiety

The primary site of reactivity in 2-(3-bromopropyl)benzo[de]isoquinoline-1,3-dione is the carbon-bromine bond of the propyl chain. The electron-withdrawing nature of the adjacent naphthalimide ring system enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by various nucleophiles.

Nucleophilic Substitution Reactions (SN2) with Various Nucleophiles

The N-alkyl bromide moiety readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism. This pathway is favored due to the primary nature of the alkyl halide. These reactions are instrumental in conjugating the naphthalimide core to other molecules and in the construction of more complex chemical architectures.

The reaction of this compound with primary and secondary amines is a common strategy for the synthesis of amino-functionalized naphthalimide derivatives. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide formed during the reaction. The resulting N-conjugated products are of interest for their potential biological activities.

For instance, the reaction with secondary amines, such as the nitrogen atom in a thiazolidine (B150603) ring, has been reported in the synthesis of more complex heterocyclic systems. In a study focused on creating novel thiazolidine derivatives, N-(ω-bromoalkyl)-1,8-naphthalimides were reacted with 2-aryl-thiazolidin-4-carboxylic acids in the presence of anhydrous potassium carbonate in DMF to yield the desired coupled products. researchgate.net This reaction highlights the utility of the bromopropyl group as a linker to connect the naphthalimide scaffold to other biologically relevant moieties. While specific examples with a wide array of primary and secondary amines are not extensively detailed in the literature for this exact compound, the general reactivity of primary alkyl halides with amines is a well-established principle in organic chemistry, suggesting that similar conjugations are readily achievable.

Table 1: Examples of Nucleophilic Substitution with Amines This table is illustrative and based on analogous reactions.

Amine NucleophileProductReaction Conditions
Piperidine2-(3-(Piperidin-1-yl)propyl)benzo[de]isoquinoline-1,3-dioneBase (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile)
Morpholine2-(3-Morpholinopropyl)benzo[de]isoquinoline-1,3-dioneBase (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile)
Aniline (B41778)2-(3-(Phenylamino)propyl)benzo[de]isoquinoline-1,3-dioneBase (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile)

The bromopropyl group of this compound can be utilized in the synthesis of various nitrogen-containing heterocycles. This can be achieved through a two-step process involving an initial nucleophilic substitution followed by an intramolecular cyclization. For example, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, which can then participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazoles. researchgate.net

Furthermore, intramolecular cyclization of derivatives formed from the initial substitution reaction can lead to fused ring systems. For instance, if the nucleophile is a primary amine that is part of another ring system, a subsequent intramolecular N-alkylation could lead to the formation of a new heterocyclic ring. While direct examples starting from this compound are not prevalent in the literature, the synthesis of related structures like pyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions of isoquinolinium N-ylides suggests that the naphthalimide moiety can be incorporated into such fused systems. google.comresearchgate.netlibretexts.orgresearchgate.netbartleby.commdpi.com The general strategy involves the formation of a quaternized nitrogen intermediate which then undergoes cyclization.

The electrophilic nature of the bromopropyl chain also allows for reactions with soft nucleophiles such as those based on carbon and sulfur.

Carbon-Based Nucleophiles: The reaction with carbanions, such as those derived from malonic esters, is a classic method for carbon-carbon bond formation. The alkylation of diethyl malonate with an alkyl halide is a well-established synthetic transformation. google.comresearchgate.netlibretexts.orgresearchgate.netscispace.comnih.gov In this reaction, a base like sodium ethoxide is used to deprotonate diethyl malonate, generating a nucleophilic enolate that can then attack the electrophilic carbon of the bromopropyl group, displacing the bromide and forming a new C-C bond. This would result in the formation of diethyl 2-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)malonate.

Sulfur-Based Nucleophiles: Sulfur-centered nucleophiles, such as thiols and their corresponding thiolates, are also effective in displacing the bromide ion. For example, the reaction with thiourea (B124793) can be used to introduce a thiol group. The reaction of N-(ω-bromoalkyl)-1,8-naphthalimides with 2-aryl-thiazolidin-4-carboxylic acids, which contain a secondary amine within a sulfur-containing heterocycle, demonstrates the feasibility of forming C-N bonds in the presence of sulfur atoms. researchgate.net This suggests that direct reaction with sulfur nucleophiles to form C-S bonds is also a viable pathway.

Table 2: Examples of Coupling Reactions with Carbon and Sulfur Nucleophiles This table is illustrative and based on analogous reactions.

NucleophileProductReaction Conditions
Diethyl malonateDiethyl 2-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)malonateBase (e.g., NaOEt), Solvent (e.g., Ethanol)
Sodium thiomethoxide2-(3-(Methylthio)propyl)benzo[de]isoquinoline-1,3-dioneSolvent (e.g., DMF, Ethanol)
ThioureaS-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)isothiouronium bromideSolvent (e.g., Ethanol), Heat

Elimination Reactions and Formation of Unsaturated Derivatives

In the presence of a strong, sterically hindered base, this compound can potentially undergo an elimination reaction (E2 mechanism) to form the corresponding unsaturated derivative, 2-allyl-benzo[de]isoquinoline-1,3-dione. This reaction would involve the abstraction of a proton from the carbon atom adjacent to the naphthalimide nitrogen, with the simultaneous departure of the bromide ion, leading to the formation of a carbon-carbon double bond. However, specific examples of this dehydrobromination reaction for this particular compound are not well-documented in the scientific literature. The competition between substitution and elimination would be dependent on the nature of the base, the solvent, and the reaction temperature.

Radical Chemistry Involving the Bromopropyl Chain

The carbon-bromine bond in the bromopropyl chain can also be cleaved homolytically to generate a radical intermediate. This can be initiated by photolysis or by using a radical initiator. The resulting radical can then undergo a variety of transformations.

Functionalization of the Benzo[de]isoquinoline Core

The aromatic core of this compound is amenable to a variety of chemical modifications. These reactions allow for the fine-tuning of the molecule's electronic, optical, and biological properties. The primary strategies for core functionalization include electrophilic and nucleophilic aromatic substitution, as well as modern palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Strategies (e.g., Halogenation, Nitration) on the Naphthalimide Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the context of the naphthalimide ring, the electron-withdrawing nature of the dicarboximide moiety deactivates the aromatic system towards electrophilic attack. Consequently, harsher reaction conditions are often required compared to electron-rich aromatic compounds. wikipedia.org

Nitration: The introduction of a nitro group onto the naphthalimide core is a key transformation, as the nitro group can be subsequently reduced to an amino group, which serves as a versatile synthetic handle for further derivatization. Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the reaction is influenced by the substitution pattern of the naphthalimide ring. For the unsubstituted naphthalimide core, nitration predominantly occurs at the C4 position. Regioselective nitration can also be directed by existing substituents on the ring, with the nitro group often installing ortho to a pre-existing halo group. researchgate.net

Halogenation: Direct halogenation of the naphthalimide core with bromine or chlorine, typically in the presence of a Lewis acid catalyst, provides access to halogenated derivatives. These halo-naphthalimides are crucial intermediates for subsequent cross-coupling reactions. The position of halogenation can be controlled by the reaction conditions and the directing effects of any existing substituents on the aromatic ring.

Table 1: Examples of Electrophilic Aromatic Substitution on the Naphthalimide Core
ReactionReagents and ConditionsTypical ProductReference
NitrationHNO₃, H₂SO₄4-Nitro-1,8-naphthalimide researchgate.net
BrominationBr₂, Acetic Acid4-Bromo-1,8-naphthalimide nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Substituted Benzo[de]isoquinoline-1,3-dione Rings

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The naphthalimide core, particularly when substituted with electron-withdrawing groups like nitro or halogen moieties, is highly susceptible to SNAr reactions. nih.gov This reaction pathway is instrumental in introducing a wide array of functional groups onto the aromatic scaffold.

The mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgyoutube.com For an SNAr reaction to occur, a good leaving group (typically a halide or a nitro group) must be present on the ring, and the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

Commonly, 4-halo- or 4-nitro-1,8-naphthalimide derivatives are used as substrates. A diverse range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the leaving group, yielding a variety of 4-substituted naphthalimide derivatives. nih.govresearchgate.net These reactions are often facilitated by base and can sometimes be accelerated by microwave irradiation. nih.gov This strategy is widely used to synthesize fluorescent probes and biologically active molecules, as the introduction of substituents at the 4-position can significantly modulate the photophysical and biological properties of the naphthalimide chromophore. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Core Functionalization (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These reactions offer a versatile and efficient means to functionalize the benzo[de]isoquinoline-1,3-dione core, typically starting from halogenated precursors.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used to form biaryl linkages and to introduce alkyl, alkenyl, or alkynyl groups. researchgate.netbeilstein-journals.org For example, 4-bromo-N-alkylnaphthalimides can be coupled with various arylboronic acids to generate 4-aryl-naphthalimide derivatives. These reactions exhibit broad functional group tolerance and are generally high-yielding. nih.govnih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.com This method is also highly effective for creating new C-C bonds and is known for its tolerance of a wide range of functional groups. nih.gov Bromo-substituted naphthalimides serve as excellent substrates for Stille couplings, allowing for the introduction of diverse organic fragments onto the aromatic core. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Naphthalimide Functionalization
ReactionSubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura4-Bromo-N-alkylnaphthalimideArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl-N-alkylnaphthalimide nih.govnih.gov
Stille4-Bromo-N-alkylnaphthalimideOrganostannane (e.g., Aryl-SnBu₃)Pd catalyst (e.g., Pd(PPh₃)₄)4-Aryl-N-alkylnaphthalimide researchgate.netnih.gov

Design and Synthesis of Multi-Component Conjugates and Complex Molecular Architectures

The compound this compound is an ideal building block for the construction of multi-component systems and complex molecular architectures. researchgate.net The naphthalimide core serves as a signaling unit or a structural scaffold, while the 3-bromopropyl chain provides a reactive site for covalent attachment to other molecules. nih.govresearchgate.net

The synthesis of these complex structures often involves a multi-step approach. First, the naphthalimide core may be functionalized using the methods described above (electrophilic/nucleophilic substitution, cross-coupling) to tune its properties. Subsequently, the terminal bromide of the propyl chain can be displaced by a nucleophile from another molecular entity, such as a biomolecule, a polymer, or another chromophore, in a straightforward nucleophilic substitution reaction.

This modular approach has been utilized to create a wide range of functional materials and probes. For instance, naphthalimide-based amphiphiles have been synthesized by attaching hydrophilic polyethylene (B3416737) glycol (PEG) chains, leading to self-assembling structures. nih.gov The synthesis of such complex molecules is often achieved through multi-component reactions, which allow for the efficient construction of intricate structures in a single step. rsc.orgmdpi.com These strategies have led to the development of naphthalimide derivatives for applications in cell imaging, as DNA intercalating agents, and as components in advanced materials. rsc.orgnih.gov The ability to combine a tunable naphthalimide core with a versatile linker makes this compound a valuable tool for creating sophisticated molecular systems. researchgate.net

Structural Elucidation and Advanced Characterization Techniques for 2 3 Bromopropyl Benzo De Isoquinoline 1,3 Dione and Its Derivatives

Spectroscopic Analysis Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in the structural elucidation of 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione, providing detailed information about its molecular framework, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the molecule's connectivity can be assembled.

¹H NMR provides information on the chemical environment of protons. For the title compound, the spectrum is expected to show distinct signals for the protons on the bromopropyl chain and the naphthalimide aromatic core. The alkyl chain typically presents as three distinct multiplets: a triplet for the methylene (B1212753) group adjacent to the imide nitrogen (N-CH₂), a triplet for the methylene group bonded to the bromine atom (CH₂-Br), and a multiplet for the central methylene group (-CH₂-). The aromatic protons of the benzo[de]isoquinoline-1,3-dione skeleton appear in the downfield region, with chemical shifts and coupling patterns characteristic of the substituted naphthalene (B1677914) ring system. nih.gov

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum for this compound would feature signals for the three unique carbons of the propyl chain in the aliphatic region. The two carbonyl carbons of the imide functional group would appear significantly downfield, while the carbons of the aromatic naphthalimide core would resonate in the intermediate aromatic region. bgsu.edu

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment. nih.govmdpi.comthieme-connect.de

COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the propyl chain protons.

HSQC correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon atom that bears a proton.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the link between the propyl chain and the naphthalimide core, for instance, by observing a correlation between the N-CH₂ protons and the imide carbonyl carbons. thieme-connect.de

Table 1: Representative ¹H and ¹³C NMR Data for N-(3-Bromopropyl)naphthalimide Derivatives

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-C H₂-CH₂-CH₂-Br~ 4.2 (triplet)~ 39-41
N-CH₂-C H₂-CH₂-Br~ 2.3 (multiplet)~ 30-32
N-CH₂-CH₂-C H₂-Br~ 3.5 (triplet)~ 29-31
Aromatic C-H7.8 - 8.7122 - 135
Aromatic Quaternary C-127 - 132
C=O-~ 164

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide a "molecular fingerprint" by probing the vibrational modes of chemical bonds. nih.gov These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of the title compound is dominated by strong absorption bands corresponding to the two imide carbonyl (C=O) groups. These typically appear as two distinct peaks (symmetric and asymmetric stretching) in the region of 1650-1770 cm⁻¹. nih.gov Other key absorptions include C-H stretching from both the alkyl chain and the aromatic ring (around 2850-3100 cm⁻¹), C-N stretching of the imide group, and various C-C stretching vibrations in the aromatic system. The presence of the C-Br bond is indicated by a stretching vibration in the lower frequency region of the spectrum (typically 500-650 cm⁻¹). rsc.org

Raman Spectroscopy offers complementary information, as it is more sensitive to non-polar, symmetric bonds. This makes it a useful tool for analyzing the vibrations of the naphthalimide aromatic backbone.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Wavenumber (cm⁻¹)
Aromatic C-H StretchIR, Raman3000 - 3100
Aliphatic C-H StretchIR, Raman2850 - 2960
C=O Asymmetric StretchIR~ 1730 - 1770
C=O Symmetric StretchIR, Raman~ 1650 - 1690
Aromatic C=C StretchIR, Raman1450 - 1600
C-N StretchIR1300 - 1380
C-Br StretchIR500 - 650

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is critical for confirming the molecular formula of this compound and studying its fragmentation behavior.

Molecular Weight and Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₅H₁₂BrNO₂). rsc.org A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺), which corresponds to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. nih.gov This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting product ions. This provides valuable structural information by revealing the molecule's weakest points and characteristic cleavage pathways. For this compound, common fragmentation patterns would include:

Loss of a bromine radical (•Br).

Cleavage of the propyl chain, leading to fragments corresponding to the naphthalimide moiety and the bromopropyl cation.

Fragmentation of the naphthalimide ring system itself.

Table 3: Predicted HRMS Data and Major Fragments for C₁₅H₁₂BrNO₂

Ion/Fragment Formula Calculated m/z Description
[M+H]⁺C₁₅H₁₃⁷⁹BrNO₂⁺330.0124Protonated Molecular Ion (⁷⁹Br)
[M+H]⁺C₁₅H₁₃⁸¹BrNO₂⁺332.0104Protonated Molecular Ion (⁸¹Br)
[M-Br]⁺C₁₅H₁₂NO₂⁺250.0811Loss of Bromine radical
[C₁₂H₆NO₂]⁺C₁₂H₆NO₂⁺196.0393Naphthalimide cation after chain cleavage

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and intermolecular interactions.

For derivatives of this compound, single-crystal X-ray diffraction analysis would reveal several key structural features. The naphthalimide core is expected to be essentially planar. nih.govresearchgate.net The analysis would also determine the specific conformation of the flexible bromopropyl side chain, including the torsion angles that define its spatial orientation relative to the planar ring system. Furthermore, the crystal packing can be analyzed to identify intermolecular forces, such as π–π stacking interactions between the planar naphthalimide rings of adjacent molecules, which often play a crucial role in the solid-state architecture of such aromatic compounds. researchgate.net

Table 4: Representative Crystallographic Data for a Related N-Substituted Naphthalimide Derivative

Parameter Example Value
Chemical FormulaC₂₀H₂₁BrN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.432
c (Å)12.543
β (°)109.12
Volume (ų)1845.6
Z (molecules/unit cell)4
Data is illustrative and based on known structures of similar naphthalimide derivatives. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation of Isomers (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its purity.

Column Chromatography: This is a standard preparative technique used to isolate the target compound from reaction byproducts and unreacted starting materials. nih.govnih.gov The separation is typically performed on a silica (B1680970) gel stationary phase, with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol. rsc.orgnih.gov The polarity of the eluent is gradually increased to effectively separate compounds based on their differential adsorption to the silica.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical method for determining the purity of the final product with high accuracy and sensitivity. rsc.org A reversed-phase HPLC method is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is often achieved using a UV-Vis detector set to a wavelength where the naphthalimide chromophore strongly absorbs. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Conditions for Purity Analysis of Naphthalimide Derivatives

Parameter Condition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectorUV-Vis at ~330 nm
Injection Volume10 µL
Column Temperature25 °C

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative confirmation of the elemental composition of a purified compound. This technique measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₅H₁₂BrNO₂). A close agreement between the experimental and calculated values (typically within ±0.4%) serves as strong evidence for the compound's purity and correct elemental composition. nih.gov

Table 6: Elemental Composition of this compound (C₁₅H₁₂BrNO₂)

Element Molecular Weight Theoretical Percentage (%)
Carbon (C)180.1554.57
Hydrogen (H)12.093.66
Bromine (Br)79.9024.20
Nitrogen (N)14.014.24
Oxygen (O)32.009.69

Academic and Industrial Research Applications Excluding Clinical, Safety, and Direct Biological Applications

Role in Organic Synthesis as a Versatile Building Block

The presence of a terminal bromine atom on the propyl chain provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. This reactivity, coupled with the stable and photophysically active naphthalimide core, establishes the compound as a powerful building block in synthetic chemistry. rsc.orgbohrium.com

Precursor in the Synthesis of Complex Organic Molecules

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione serves as a key starting material for constructing more elaborate molecular architectures. The carbon-bromine bond is readily displaced by a variety of nucleophiles, including amines, thiols, and azides, paving the way for a wide range of derivatives.

For instance, it is used in the synthesis of complex heterocyclic systems. One synthetic route involves the coupling of N-(ω-bromoalkyl)-1,8-naphthalimides with 2-aryl-thiazolidin-4-carboxylic acids in the presence of potassium carbonate to form novel thiazolidine-4-carboxylic acid derivatives. e-journals.in This demonstrates how the bromopropyl group acts as a flexible linker to merge the naphthalimide unit with other pharmacologically relevant moieties. e-journals.in Similarly, the azide-alkyne "click" chemistry reaction can be employed by first converting the bromide to an azide (B81097), which then reacts with terminal alkynes to form 1,2,3-triazole-fused naphthalimide conjugates. nih.gov This modular approach allows for the creation of intricate molecules with tailored properties. nih.gov

Scaffold for Combinatorial Chemistry Library Development

The structure of this compound is ideally suited for the principles of combinatorial chemistry. It provides a rigid, privileged scaffold (the benzo[de]isoquinoline-1,3-dione core) and a defined point for diversification (the bromopropyl linker). nih.gov By reacting the parent compound with a diverse set of building blocks (e.g., a library of amines or phenols), a large collection of related compounds can be synthesized efficiently.

This strategy enables the rapid generation of molecules for high-throughput screening in materials science and other research areas. For example, a library of naphthalimide derivatives with different side chains can be created to systematically investigate structure-property relationships, such as how different functional groups attached to the propyl chain affect the compound's fluorescence, electron affinity, or sensing capabilities. While the term "combinatorial library" is often associated with drug discovery, the underlying principles are broadly applied in materials discovery. The synthesis of various substituted 1,2,3-triazolo-1,4-benzodiazepine scaffolds from simple building blocks exemplifies the power of this approach to create molecular diversity. nih.gov

Materials Science and Photonics

The notable photophysical and electronic properties of the 1,8-naphthalimide (B145957) core, such as strong fluorescence, high electron affinity, and excellent stability, are central to its applications in materials science. rsc.orgresearchgate.net The ability to easily modify the structure via the bromopropyl linker allows for fine-tuning of these properties for specific functions.

Development of Fluorescent Probes and Dyes with Tunable Optical Properties

1,8-Naphthalimide derivatives are renowned for their exceptional fluorescent properties, including high quantum yields, large Stokes shifts, and good photostability. rsc.orgelsevierpure.com These characteristics can be precisely tuned by introducing different electron-donating or electron-accepting groups, particularly at the 4-position of the naphthalene (B1677914) ring. researchgate.netscispace.com For example, introducing an amino group at the 4-position can cause a large bathochromic (red) shift in the absorption and emission spectra due to an intramolecular charge transfer (ICT) excited state. researchgate.net This allows for the rational design of fluorophores that absorb and emit light across the visible spectrum, from blue and green to red. rsc.orgscispace.com

The this compound molecule serves as a platform to attach these tuning groups or to link the naphthalimide fluorophore to other molecules or surfaces. The resulting dyes are used as optical brighteners, laser dyes, and fluorescent probes for various applications. beilstein-journals.org

Table 1: Examples of Tunable Optical Properties in 4-Substituted Naphthalimide Derivatives
Substituent at 4-PositionTypical Emission ColorKey PropertyReference
Alkoxy GroupBlueHigh quantum yield rsc.org
Amino GroupYellow-GreenLarge Stokes shift, sensitive to environment rsc.orgscispace.com
Hydrazino Group Conjugated with AldehydeRedSolid-state emission, avoids concentration quenching scispace.com
Piperidinyl GroupYellow (~500 nm)Sensitive to solvent polarity and surface interactions (e.g., with ZnO) beilstein-journals.org

Applications in Organic Electronics, Organic Solar Cells, and Organic Semiconductors

The 1,8-naphthalimide unit possesses high electron affinity and good thermal and oxidative stability, making it an excellent candidate for n-type organic semiconductors. rsc.orgresearchgate.net These materials are crucial for the fabrication of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Naphthalimide derivatives are widely used as emissive materials or as electron-transporting/hole-blocking layers in OLEDs. rsc.orgresearchgate.net Their tunable fluorescence allows for the creation of emitters across the color spectrum. scispace.commanipal.edu Furthermore, their defined lowest unoccupied molecular orbital (LUMO) levels facilitate efficient electron injection and transport, contributing to higher device performance and stability. researchgate.netnih.gov

Organic Solar Cells (OSCs): In the field of photovoltaics, 1,8-naphthalimide-based molecules have been developed as non-fullerene acceptors. nih.govresearchgate.net Their high-lying LUMO levels can be matched with wide-band-gap polymer donors, which is essential for achieving high open-circuit voltages (Voc) in solar cell devices. nih.gov Planar naphthalimide-based small molecules have been shown to yield OSCs with Voc values exceeding 1.0 V. nih.gov

Design of Chemosensors and pH-Sensitive Molecular Switches for Environmental and Material Monitoring

The strong and environmentally sensitive fluorescence of the naphthalimide core makes it an ideal signaling unit for chemosensors. bohrium.com The typical design follows a "fluorophore-spacer-receptor" model, where this compound provides the fluorophore and the spacer. The reactive bromine allows for the attachment of a specific receptor designed to bind to a target analyte (e.g., a proton, metal ion, or anion).

This binding event modulates the fluorescence of the naphthalimide unit, often through a Photoinduced Electron Transfer (PET) mechanism. nih.govresearchgate.net In the "off" state, the receptor quenches the fluorescence via PET. Upon binding the analyte, the PET process is inhibited, and fluorescence is turned "on". researchgate.net This principle has been used to create a variety of sensors:

pH Sensors: By incorporating a basic moiety like a piperazine (B1678402) or an aromatic amine, the fluorescence becomes pH-dependent. researchgate.netnih.govmdpi.com In acidic conditions, protonation of the amine receptor blocks PET, leading to a significant increase in fluorescence intensity. researchgate.net These probes can be designed with pKa values near physiological pH, making them suitable for various monitoring applications. researchgate.net

Metal Ion Sensors: Specific chelating agents can be attached to the naphthalimide scaffold to create sensors for metal ions. For example, a derivative of N-n-butyl-1,8-naphthalimide showed a highly selective and sensitive fluorescence response to Pb²⁺ ions. nih.gov

Anion Sensors: Derivatives containing functional groups capable of hydrogen bonding, such as thioureas or imines, have been shown to act as selective chemosensors for anions. researchgate.net

Molecular Switches: The reversible "on-off" fluorescence behavior in response to stimuli like pH changes allows these molecules to function as molecular switches and even as molecular logic gates. nih.govresearchgate.netresearchgate.net

Table 2: Naphthalimide-Based Chemosensors and Molecular Switches
Sensor TypeReceptor/Functional GroupSensing MechanismTarget AnalyteReference
pH SensorPiperazinePET InhibitionH⁺ (Protons) researchgate.net
pH-Sensitive FilmAromatic AmineICT ModulationH⁺ (in solid state) mdpi.com
Metal Ion SensorN′,N′-bis(acyl)ethylaminoChelation-induced quenchingPb²⁺ nih.gov
Anion SensorThiourea (B124793), ImineHydrogen BondingVarious Anions researchgate.net
Molecular SwitchFerrocene and AmineRedox and ProtonationH⁺ / Redox state researchgate.net

Supramolecular Chemistry and Self-Assembly

The naphthalimide moiety of this compound is central to its application in supramolecular chemistry. This rigid, aromatic platform is known to participate in non-covalent interactions, such as π-π stacking, which are fundamental to the construction of self-assembling systems.

Construction of Advanced Molecular Architectures (e.g., Tröger's Bases, Pt-complexes)

The reactive bromopropyl group on the naphthalimide core provides a convenient anchor point for synthesizing more complex molecular architectures. While direct synthesis of Tröger's bases from this specific compound is not prominently documented, the functional handle allows for its incorporation into larger systems. The general synthesis of Tröger's bases involves the condensation of anilines with a formaldehyde (B43269) source, resulting in a characteristic V-shaped, chiral structure. sysrevpharm.org By first reacting this compound with an appropriate aniline (B41778) derivative, the resulting naphthalimide-functionalized aniline could then be used in a Tröger's base synthesis. This would yield a complex molecule where the photophysical properties of the naphthalimide unit are integrated into a rigid, chiral scaffold.

A more extensively explored area is the use of naphthalimide derivatives as ligands for platinum complexes. rsc.org The bromopropyl group can be readily converted to other functional groups, such as amines or thiols, which can then coordinate to a platinum center. The resulting naphthalimide-platinum complexes have been investigated for a range of applications, leveraging both the properties of the metal and the organic ligand. nih.govnih.govresearchgate.net For example, the naphthalimide moiety can act as an intercalator, facilitating the delivery of the platinum complex to DNA. hw.ac.uk Furthermore, the photophysical properties of the naphthalimide can be modulated by the platinum center, leading to applications in areas such as photosensitization and cellular imaging. mdpi.comnih.gov The combination of a naphthalimide chromophore with a platinum(II) complex has been shown to be an effective method for generating singlet oxygen. mdpi.com

Complex TypeSynthetic StrategyKey FeaturesPotential Research Applications
Naphthalimide-Platinum(II) ComplexesModification of the bromopropyl group to a coordinating ligand, followed by reaction with a Pt(II) precursor.Combines the photophysical properties of naphthalimide with the reactivity of platinum.Photosensitizers for singlet oxygen generation. mdpi.com
Naphthalimide-Platinum(IV) ComplexesConjugation of a naphthalimide derivative to a Pt(IV) center.Can act as prodrugs, releasing a cytotoxic Pt(II) species upon reduction. nih.govresearchgate.netDevelopment of targeted anticancer agents. nih.govresearchgate.net

Investigation of Host-Guest Interactions and Self-Assembling Systems

The planar and electron-deficient nature of the naphthalimide core makes it an ideal component for studying host-guest interactions and designing self-assembling systems. Naphthalimide derivatives can participate in π-π stacking interactions, leading to the formation of ordered aggregates in solution and in the solid state. researchgate.netrsc.org These interactions can be tuned by modifying the substituents on the naphthalimide ring.

In the context of host-guest chemistry, naphthalimide-based macrocycles have been synthesized and their ability to encapsulate guest molecules has been investigated. frontiersin.orgnih.gov These macrocycles can exhibit selective binding towards electron-rich guests, driven by charge-transfer interactions. The bromopropyl group of this compound can be utilized to link two or more naphthalimide units together, forming a macrocyclic host. The photophysical properties of the naphthalimide units can serve as a spectroscopic handle to monitor the binding event. For instance, a change in the fluorescence emission of the naphthalimide host upon encapsulation of a guest molecule can be used to determine the binding affinity and selectivity. nih.gov

The self-assembly of naphthalimide derivatives can lead to the formation of various nanostructures, such as nanofibers, vesicles, and organogels. rsc.org The morphology of these self-assembled structures is influenced by the solvent, temperature, and the specific structure of the naphthalimide derivative. The bromopropyl group can be used to introduce additional functional groups that can direct the self-assembly process through hydrogen bonding or other non-covalent interactions.

Supramolecular SystemDriving Force for AssemblyResulting StructureMethod of Investigation
Naphthalimide MacrocyclesHost-guest interactions (π-π stacking, charge-transfer).Encapsulation of guest molecules. nih.govNMR titration, fluorescence spectroscopy. nih.gov
Self-Assembled Nanostructuresπ-π stacking, hydrogen bonding.Nanofibers, vesicles, organogels. rsc.orgElectron microscopy, spectroscopy.

Catalysis and Organocatalysis

The application of this compound in catalysis is an emerging area of research. The naphthalimide core can be functionalized to create ligands for metal-catalyzed reactions or to act as an organocatalyst itself.

The bromopropyl side chain allows for the covalent attachment of the naphthalimide unit to a catalytic center or a solid support. For example, the naphthalimide could be incorporated into a ligand for a transition metal catalyst. The electronic properties of the naphthalimide could then influence the reactivity and selectivity of the catalyst.

In the field of organocatalysis, the naphthalimide structure can be modified to include catalytically active moieties. For instance, the introduction of a primary or secondary amine via the bromopropyl group could lead to a new class of organocatalysts for reactions such as aldol (B89426) or Michael additions. The rigid naphthalimide scaffold could provide a well-defined chiral environment if a chiral amine is used, potentially leading to high enantioselectivity. While specific examples utilizing this compound in catalysis are not yet widely reported, the versatility of this building block suggests significant potential in this field.

Theoretical and Computational Studies of 2 3 Bromopropyl Benzo De Isoquinoline 1,3 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium to large organic molecules like 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione.

Molecular Geometry: The first step in a computational study is typically a geometry optimization. Using DFT methods, such as the widely employed B3LYP functional with a basis set like 6-31G(d,p), the lowest-energy three-dimensional structure of the molecule can be determined. nih.gov For this compound, this would involve finding the precise bond lengths, bond angles, and dihedral angles for both the rigid naphthalimide core and the flexible bromopropyl side chain. The planarity of the benzo[de]isoquinoline-1,3-dione ring system is a key feature that is well-described by these calculations. nih.gov

Reactivity Prediction: DFT is instrumental in predicting a molecule's reactivity through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity. figshare.com For naphthalimide derivatives, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO is distributed across the entire conjugated system, including the electron-withdrawing imide group. nih.gov The presence of the bromopropyl group introduces potential sites for nucleophilic attack, and DFT calculations can quantify the partial charges on each atom, further elucidating reactive hotspots within the molecule.

Excited-State Characterization: To understand the photophysical properties of naphthalimide derivatives, which are often fluorescent, Time-Dependent DFT (TD-DFT) is employed. researchgate.net This method allows for the calculation of electronic transition energies, which correspond to the absorption of light (UV-Vis spectra), and the subsequent emission of light (fluorescence). nih.govresearchgate.net TD-DFT calculations can predict the maximum absorption and emission wavelengths (λ_max) and the nature of the electronic transitions, such as whether they involve intramolecular charge transfer (ICT). nih.gov

Table 1: Representative DFT-Calculated Properties for a Naphthalimide Core Structure.
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.5 eVCorrelates with chemical stability and electronic transitions. figshare.com
Dipole Moment (μ)3.5 DMeasures charge separation and influences intermolecular interactions. scirp.org
λ_max (Absorption)~340 nmPredicted UV-Vis absorption maximum from TD-DFT. researchgate.net

While DFT is highly efficient, ab initio ("from the beginning") methods provide a pathway to higher accuracy by solving the Schrödinger equation with fewer approximations. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally demanding but can serve as benchmarks for DFT results. nih.govresearchgate.net

For this compound, high-accuracy ab initio calculations could be used to:

Refine Geometric Parameters: Obtain highly precise bond lengths and angles.

Calculate Accurate Interaction Energies: Determine the strength of non-covalent interactions, such as halogen bonding involving the bromine atom, which may not be fully captured by standard DFT functionals.

Validate DFT Functionals: By comparing results from a range of DFT functionals against a high-level ab initio calculation (e.g., CCSD(T)), the most appropriate functional for studying this specific class of molecules can be identified.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Quantum chemical calculations typically focus on a single, static molecule, often in the gas phase. Molecular Dynamics (MD) simulations, however, model the movement of atoms and molecules over time, providing a dynamic picture of the system in a condensed phase (e.g., in a solvent). uu.nlescholarship.org

For this compound, an MD simulation would be crucial for understanding:

Conformational Flexibility: The three-carbon propyl chain is flexible and can adopt numerous conformations. MD simulations can explore the potential energy surface of this chain, revealing the most stable (lowest energy) conformations and the energy barriers between them. This is critical for understanding how the molecule presents its reactive bromine terminus.

Solvent Effects: By simulating the molecule surrounded by explicit solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent organizes around the solute and influences its conformation and dynamics.

Intermolecular Interactions: MD is a powerful tool for studying how the molecule interacts with other molecules, such as biological macromolecules like DNA or proteins. Naphthalimides are known to intercalate with DNA, and MD simulations can model this process, showing how the planar naphthalimide core stacks between base pairs and how the side chain influences binding affinity and orientation in the DNA grooves. rsc.org

Table 2: Key Analyses from a Hypothetical MD Simulation of this compound.
Analysis TypeInformation GainedRelevance
Root Mean Square Deviation (RMSD)Structural stability of the naphthalimide core over time.Confirms the simulation has reached equilibrium.
Dihedral Angle DistributionPreferred rotational states (conformers) of the propyl chain.Identifies the most populated and energetically favorable shapes of the side chain.
Radial Distribution Function (RDF)Probability of finding solvent molecules or ions at a certain distance from specific atoms (e.g., the Br atom).Characterizes the local solvent environment and potential interaction sites.

Mechanistic Insights from Computational Modeling of Reactions and Transformations

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, providing a level of detail that is often inaccessible through experiments alone. For this compound, a key reaction of interest is the nucleophilic substitution at the carbon atom bonded to bromine.

By using DFT, one can model the reaction pathway:

Reactant Complex: The initial approach of a nucleophile to the bromopropyl chain is modeled.

Transition State (TS): The highest-energy point along the reaction coordinate is located. The structure of the TS reveals the simultaneous breaking of the C-Br bond and the formation of the new C-Nucleophile bond.

Product Complex: The final state, after the bromide ion has departed, is modeled.

Calculating the energies of these stationary points allows for the determination of the reaction's activation energy (the difference in energy between the reactant complex and the transition state), which is directly related to the reaction rate. This approach can be used to compare the reactivity of different nucleophiles or to understand how changes to the naphthalimide structure might influence the reaction rate at the side chain. mdpi.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create predictive models by correlating a molecule's structure with its properties. researchgate.net These models are built by first calculating a set of numerical descriptors that encode structural, electronic, and physicochemical information for a series of related compounds.

For the naphthalimide family, a QSPR model could be developed to predict a property like solubility, fluorescence quantum yield, or a specific type of biological activity. The process would involve:

Dataset Creation: Assembling a set of naphthalimide derivatives, including this compound, for which the property of interest has been experimentally measured.

Descriptor Calculation: Using computational chemistry software to calculate a wide range of descriptors for each molecule. These can include electronic descriptors (HOMO/LUMO energies, dipole moment), geometric descriptors (molecular surface area, volume), and topological descriptors (indices describing molecular branching and connectivity).

Model Building: Employing statistical techniques like multiple linear regression (MLR) or machine learning algorithms to find a mathematical equation that best correlates the calculated descriptors with the experimental property.

Validation: Testing the model's predictive power on a set of molecules not used in its creation.

A successful QSPR model could then be used to predict the properties of new, unsynthesized naphthalimide derivatives, allowing for the rapid screening of virtual compounds and prioritizing synthetic efforts on the most promising candidates. researchgate.net

Future Research Directions and Unexplored Avenues for 2 3 Bromopropyl Benzo De Isoquinoline 1,3 Dione

Development of Novel and Sustainable Synthetic Strategies

While the synthesis of 1,8-naphthalimide (B145957) derivatives is generally straightforward, future research could focus on developing more sustainable and efficient synthetic methodologies. rsc.org Traditional methods often involve the reaction of 1,8-naphthalic anhydride (B1165640) with appropriate amines, which can be energy-intensive. rsc.org

Future efforts could explore:

Microfluidic Synthesis: The use of microfluidic technologies can improve reaction conversion rates and product yields in a continuous flow mode, offering a more sustainable approach compared to batch methods. researchgate.netbohrium.com

Green Chemistry Approaches: Investigating alternative, greener solvents and catalyst systems could reduce the environmental impact of the synthesis.

One-Pot Syntheses: Designing one-pot reaction sequences to introduce complexity and functionality in a single step would enhance efficiency.

A comparative look at synthetic approaches is detailed in the table below.

Synthetic StrategyTraditional Batch MethodMicrofluidic Synthesis
Description Involves the reaction of 1,8-naphthalic anhydride with an amine in a suitable solvent, often with heating. rsc.orgUtilizes micro-reactors with continuous flow to achieve rapid and efficient synthesis. bohrium.com
Advantages Well-established and widely used.Improved conversion, higher yields, better process control, and potential for automation. researchgate.netbohrium.com
Disadvantages Can be energy-intensive and may require lengthy reaction times.Requires specialized equipment and optimization of flow parameters.
Future Outlook Optimization of reaction conditions for milder and more sustainable processes.Wider adoption for the synthesis of a broad range of naphthalimide derivatives for various applications. bohrium.com

Expanding the Reactivity Profile for Advanced Functionalization

The reactivity of 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione is largely dictated by the alkyl bromide group, which is susceptible to nucleophilic substitution reactions. libretexts.orgyoutube.comorgchemboulder.com This allows for the straightforward introduction of a wide variety of functional groups. Future research should aim to expand this reactivity profile.

Key areas for exploration include:

Nucleophilic Substitution Reactions: While the reaction with amines is common, a systematic exploration of reactions with other nucleophiles like thiols, azides, and cyanides could yield novel derivatives with unique properties. rsc.orgrsc.org The introduction of a piperazine (B1678402) group, for instance, can impart pH sensing capabilities. mdpi.com

Click Chemistry: The conversion of the bromide to an azide (B81097) would open up possibilities for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for modular and efficient linking to other molecules. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: While functionalization of the naphthalimide core is well-documented, developing methods to involve the bromopropyl chain in cross-coupling reactions could lead to new carbon-carbon and carbon-heteroatom bond formations. researchgate.net

The following table summarizes potential functionalization pathways.

Reaction TypeReagent/CatalystPotential Functional Groups
Nucleophilic SubstitutionAmines, Thiols, AzidesAmino, Thioether, Azido (B1232118) groups
Click ChemistryAlkynes (with Cu(I) catalyst)Triazole linkages
Suzuki CouplingBoronic acids (with Pd catalyst)Aryl or Vinyl groups
Sonogashira CouplingTerminal alkynes (with Pd/Cu catalyst)Alkynyl groups

Integration into Hybrid Material Systems and Advanced Devices

The excellent photophysical properties of the naphthalimide core, such as high fluorescence quantum yields and photostability, make it an ideal candidate for integration into advanced materials and devices. rsc.orgbohrium.com

Promising research directions include:

Hybrid Mesoporous Materials: Covalently anchoring the molecule onto mesoporous silica (B1680970) nanoparticles can create luminescent hybrid materials for applications in sensing and imaging. researchgate.net

Metal-Organic Frameworks (MOFs): Incorporating naphthalimide derivatives as ligands in MOFs can result in materials with enhanced sensing capabilities for ions and small molecules. rsc.org

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the naphthalimide ring makes it a suitable component for electron-transporting or emissive layers in OLEDs. researchgate.net

Polymer-Based Systems: Copolymerization of naphthalimide-containing monomers can lead to polymers with interesting properties, such as thermally activated delayed fluorescence (TADF) for applications in temperature sensing. acs.org

Exploration of New Architectures and Multi-functional Molecules

The modular nature of this compound allows for the construction of complex molecular architectures with tailored functionalities. rsc.org

Future research could focus on:

Self-Assembling Systems: By attaching appropriate hydrophilic and hydrophobic moieties, it is possible to create amphiphilic molecules that self-assemble into well-defined nanostructures, such as micelles or vesicles, which could be used in drug delivery or as membrane additives. nih.govrsc.org

Dendrimers and Star-Shaped Molecules: Using the bromopropyl group as a reactive handle, it is possible to build dendritic or star-shaped molecules with a high density of naphthalimide units, which could have applications in light-harvesting or as multivalent binders. acs.org

Multifunctional Probes: The naphthalimide scaffold can be combined with other functional units to create probes capable of simultaneously detecting multiple analytes or performing different functions, such as cell imaging and ion sensing. mdpi.comnwpu.edu.cnrsc.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring and Characterization

A deeper understanding of the behavior of this compound and its derivatives can be achieved through the application of advanced analytical techniques.

Unexplored avenues in this area include:

Real-Time Reaction Monitoring: Utilizing techniques like in-situ NMR or Raman spectroscopy to monitor the progress of reactions involving the bromopropyl group would provide valuable kinetic and mechanistic insights.

Advanced Fluorescence Spectroscopy: Techniques such as fluorescence lifetime imaging microscopy (FLIM) can be used to study the intracellular environment and track the localization of naphthalimide-based probes in living cells. rsc.org

Single-Molecule Spectroscopy: Investigating the photophysical properties of individual naphthalimide-containing molecules could reveal heterogeneities and dynamics that are averaged out in ensemble measurements.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict and understand the electronic and photophysical properties of new derivatives, guiding synthetic efforts. mdpi.comnih.gov

The interaction of naphthalimide derivatives with biomolecules like DNA has been studied using various spectroscopic methods. rsc.orgnih.govnih.govnih.gov

TechniqueApplicationInformation Gained
UV-Vis SpectroscopyStudying interactions with DNABinding mode and conformational changes. nih.gov
Fluorescence SpectroscopyDNA binding studies, ion sensingQuenching or enhancement of fluorescence upon binding, binding constants. nih.govnih.gov
Circular DichroismInvestigating DNA interactionsChanges in DNA secondary structure upon binding. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM)Cellular imagingMapping the spatial distribution of fluorescence lifetimes to probe the local environment. rsc.org

Q & A

Q. What are the key synthetic routes for preparing 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromopropyl intermediates (e.g., 1,3-dibromopropane ) can react with phthalimide derivatives under basic conditions. A methodologically robust approach involves using potassium phthalimide salt and a base like DIPEA (diisopropylethylamine) to facilitate alkylation, as seen in analogous syntheses of boronate esters . Reaction temperature (55–80°C) and stoichiometric ratios (e.g., 1.5 equivalents of methanesulfonyl chloride) are critical for achieving >80% yield. Solvent choice (e.g., dichloromethane vs. DMF) may alter reaction kinetics and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • HPLC-MS : To confirm molecular weight (theoretical Mr = 268.11) and detect impurities.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 7.68–7.83 ppm (aromatic protons) and δ 4.85 ppm (methylene protons adjacent to bromine) are diagnostic .
  • X-ray crystallography : Monoclinic crystal systems (space group P21) with unit cell parameters a = 4.84 Å, b = 7.34 Å, c = 15.10 Å confirm structural geometry .
  • Melting point analysis : Compare observed values (e.g., 170–173°C) to literature data to assess purity .

Q. What safety precautions are necessary when handling this brominated compound?

Brominated alkyl chains are toxic and corrosive. Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as bromide release may occur. Store at 2–8°C in amber glass to prevent photodegradation. Refer to SDS data for similar bromopropane derivatives (e.g., bp 219–237°C, d = 1.31–1.32 g/cm³ ).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported physical properties (e.g., melting points)?

Variations in melting points (e.g., 73–74°C for bromophenylpyrazole analogs vs. 170–173°C for phthalimide derivatives ) often arise from polymorphic forms or impurities. Single-crystal XRD analysis (as in ) provides definitive lattice parameters (β = 91.73°, Z = 2) to distinguish between polymorphs. Pair with DSC (differential scanning calorimetry) to map thermal behavior and identify metastable phases.

Q. What mechanistic insights explain competing side reactions during synthesis?

Competing alkylation or elimination pathways may occur due to the bromide’s leaving-group ability. For example, 3-bromopropyl intermediates can undergo SN2 substitution or β-hydride elimination under strongly basic conditions. Kinetic control (low temperature, short reaction times) favors substitution, while thermodynamic conditions promote elimination. Monitor by TLC or GC-MS to optimize selectivity .

Q. How does steric hindrance from the benzo[de]isoquinoline moiety affect reactivity in cross-coupling reactions?

The planar aromatic system may limit accessibility for bulky catalysts (e.g., Pd(PPh3)4). Computational modeling (DFT studies, as in ) can predict steric effects on transition states. Experimentally, compare Suzuki-Miyaura coupling yields with smaller boronic acids (e.g., phenylboronic acid) versus sterically hindered analogs.

Methodological Recommendations

  • Contradiction Analysis : If NMR data conflicts with XRD results, re-examine sample preparation (e.g., solvent residues affecting NMR peaks).
  • Scale-Up Optimization : For gram-scale synthesis, replace tech.-grade 3-bromopropionyl chloride with purified analogs to minimize side products.
  • Biological Testing : Use CDCl3-based NMR protocols to track metabolic stability in vitro, avoiding DMSO-d6 if assessing aqueous solubility.

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2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.